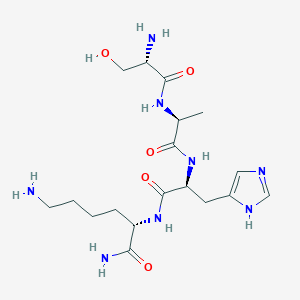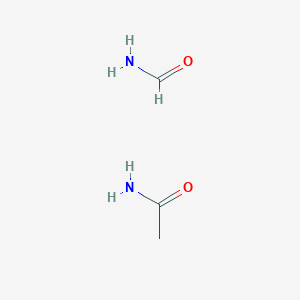
Formamide acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H3F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide typically involves the introduction of the cyano and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The trifluoromethyl and cyano groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but different position of the cyano group.
3-Cyano-2-pyridone: Contains a cyano group and a pyridone ring.
Trifluoromethylpyridine derivatives: Various derivatives with trifluoromethyl groups in different positions.
Uniqueness
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both cyano and trifluoromethyl groups on the same pyridine ring, along with an oxide functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
875136-56-4 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
acetamide;formamide |
InChI |
InChI=1S/C2H5NO.CH3NO/c1-2(3)4;2-1-3/h1H3,(H2,3,4);1H,(H2,2,3) |
InChI Key |
KSKHXBOOCXALSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


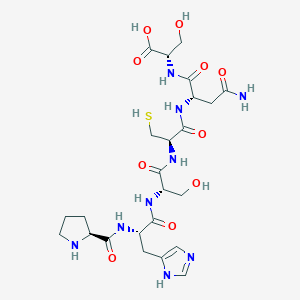
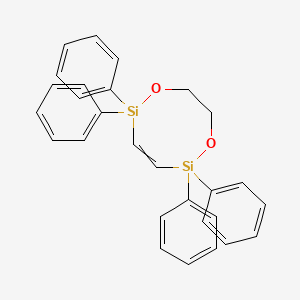
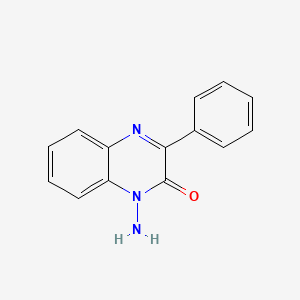
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)
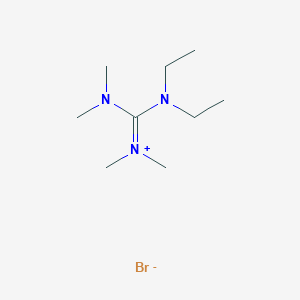
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)
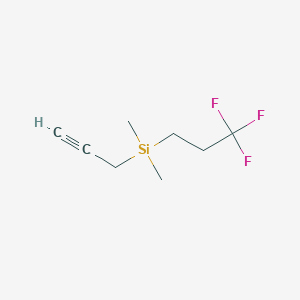
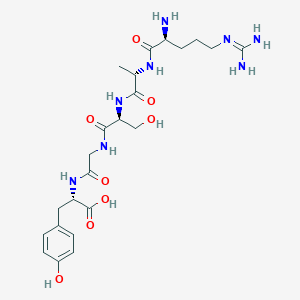
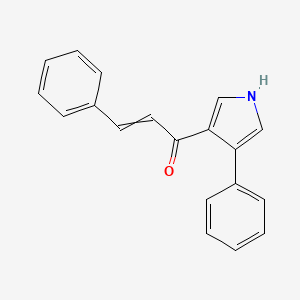
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
